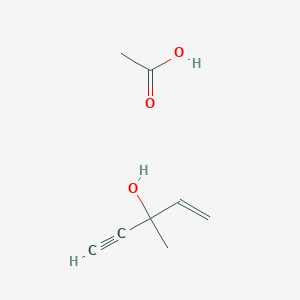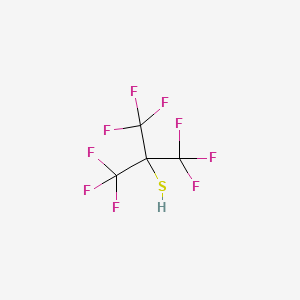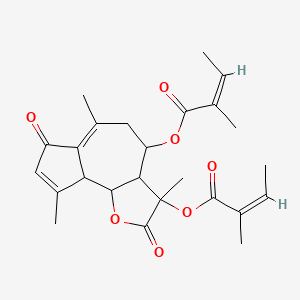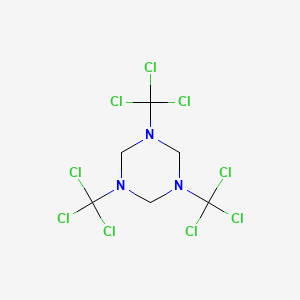
Ethyl (E)-3-(N'-methyl-N'-phenylhydrazono)-2-butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate typically involves the reaction of ethyl acetoacetate with N-methyl-N-phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-propanoate
- Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-pentanoate
- Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-hexanoate
Uniqueness
Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate is unique due to its specific structural features, such as the length of the carbon chain and the position of the hydrazone group
Eigenschaften
CAS-Nummer |
33602-98-1 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl (3E)-3-[methyl(phenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C13H18N2O2/c1-4-17-13(16)10-11(2)14-15(3)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3/b14-11+ |
InChI-Schlüssel |
KJSLKNQLXFLFTA-SDNWHVSQSA-N |
Isomerische SMILES |
CCOC(=O)C/C(=N/N(C)C1=CC=CC=C1)/C |
Kanonische SMILES |
CCOC(=O)CC(=NN(C)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)


![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)

![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)




